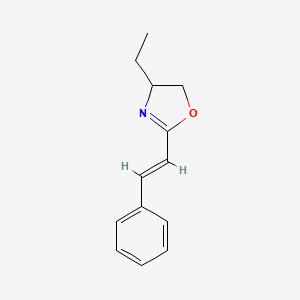
4-Ethyl-2-styryl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-styryl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 4-position and a styryl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-styryl-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-styryl-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and DBU. Reaction conditions often involve room temperature for cyclodehydration and elevated temperatures for oxidation processes .
Major Products
The major products formed from the reactions of this compound include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-styryl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Ethyl-2-styryl-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets and pathways. The compound’s oxazole ring structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2-styryl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-Styryl-4,5-dihydrooxazole: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: These compounds contain a similar five-membered ring with nitrogen and oxygen atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-ethyl-2-[(E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-12-10-15-13(14-12)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3/b9-8+ |
InChI-Schlüssel |
RJGPBUVQAGWKMN-CMDGGOBGSA-N |
Isomerische SMILES |
CCC1COC(=N1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCC1COC(=N1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



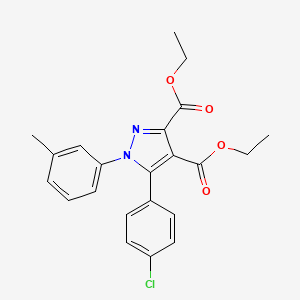

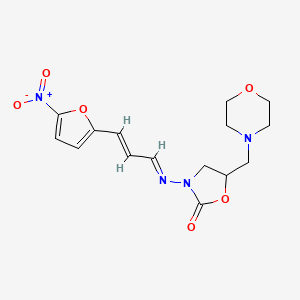
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
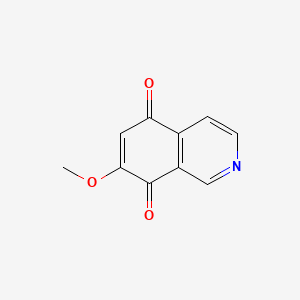
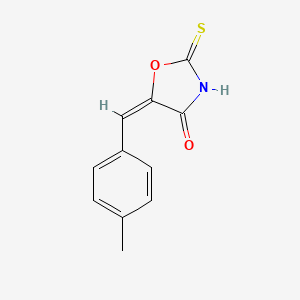
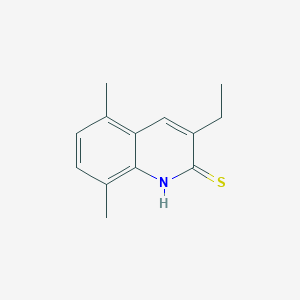
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
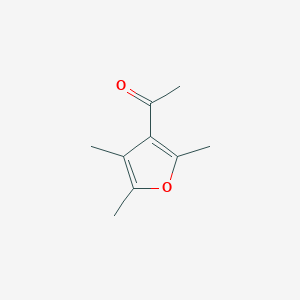

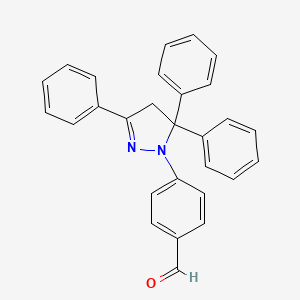
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

